beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate
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Overview
Description
Beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-, 3,4-diacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Glycosylation: The initial step involves the glycosylation of a suitable acceptor molecule with a glucopyranosyl donor.
Thioester Formation:
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioester group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the glucopyranoside moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Glycosides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study glycosidic bond formation and cleavage.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to glycosidic bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranoside derivatives: Compounds with similar glycosidic structures.
Thioesters: Compounds with similar thioester linkages.
Diacetates: Compounds with similar acetylated hydroxyl groups.
Uniqueness
This compound is unique due to its combination of a glucopyranoside moiety, thioester linkage, and diacetate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
131545-00-1 |
---|---|
Molecular Formula |
C20H23NO8S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-4-acetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C20H23NO8S/c1-4-30-20-15(21-18(25)12-7-5-6-8-13(12)19(21)26)17(28-11(3)24)16(27-10(2)23)14(9-22)29-20/h5-8,14-17,20,22H,4,9H2,1-3H3/t14-,15-,16-,17-,20+/m1/s1 |
InChI Key |
ZWYRFSXHUAKMHD-RXFYRGCNSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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